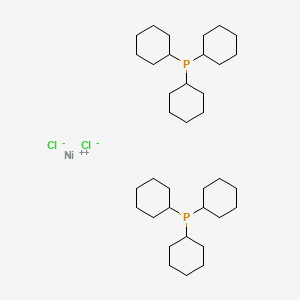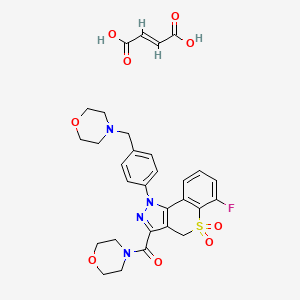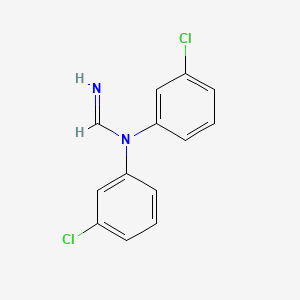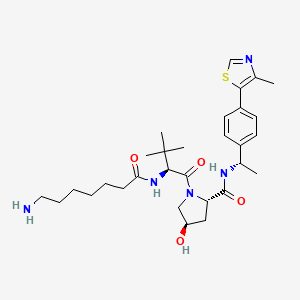
Dichlorobis(tricyclohexylphosphine)nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(tricyclohexylphosphine)nickel(II) is an organometallic compound with the formula NiCl2(PCy3)2, where PCy3 represents tricyclohexylphosphine. This compound is a coordination complex of nickel and is widely used as a catalyst in various organic synthesis reactions. It is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(tricyclohexylphosphine)nickel(II) can be synthesized by reacting nickel(II) chloride with tricyclohexylphosphine in an appropriate solvent. A common method involves dissolving nickel(II) chloride in a solvent such as tetrahydrofuran (THF) and then adding tricyclohexylphosphine to the solution. The reaction mixture is stirred at room temperature until the formation of the desired complex is complete .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(tricyclohexylphosphine)nickel(II) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(tricyclohexylphosphine)nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state nickel complexes.
Reduction: It can also be reduced to form lower oxidation state nickel species.
Substitution: Ligand substitution reactions are common, where the tricyclohexylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by applying heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction typically produces nickel(0) or nickel(I) species .
Applications De Recherche Scientifique
Dichlorobis(tricyclohexylphosphine)nickel(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Kumada, and Negishi couplings.
Biology: While its direct applications in biology are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism by which Dichlorobis(tricyclohexylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center with the reactants. The tricyclohexylphosphine ligands stabilize the nickel center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are essential for facilitating cross-coupling reactions and forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(trimethylphosphine)nickel(II): This compound has trimethylphosphine ligands instead of tricyclohexylphosphine.
Dichlorobis(triphenylphosphine)nickel(II): This compound contains triphenylphosphine ligands and is used in various catalytic applications.
Uniqueness
Dichlorobis(tricyclohexylphosphine)nickel(II) is unique due to the bulky tricyclohexylphosphine ligands, which provide steric protection to the nickel center. This steric hindrance can enhance the compound’s stability and selectivity in catalytic reactions, making it particularly useful for specific synthetic applications .
Propriétés
Formule moléculaire |
C36H66Cl2NiP2 |
|---|---|
Poids moléculaire |
690.5 g/mol |
Nom IUPAC |
nickel(2+);tricyclohexylphosphane;dichloride |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
YOCBOYPGZVFUCQ-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)

![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)





![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)


![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)
